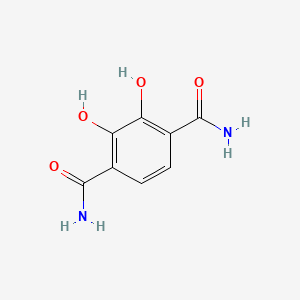

2,3-Dihydroxyterephthalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dihydroxyterephthalamide, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Structural Characteristics

The molecular structure of 2,3-dihydroxyterephthalamide includes two hydroxyl groups and an amide functional group attached to a terephthalic acid framework. This configuration allows for effective chelation of metal ions, particularly iron(III), making it valuable in both therapeutic and industrial contexts.

Coordination Chemistry

This compound serves as a bidentate ligand in coordination chemistry. Its ability to form stable complexes with metal ions is crucial for various applications:

- Metal Ion Chelation : The compound effectively sequesters iron ions, which can mitigate oxidative stress in biological systems. It has been shown to bind iron(III) ions with high stability constants, making it one of the most effective bidentate ligands known for this purpose .

- Siderophore Analogues : The compound has been utilized in the synthesis of siderophore analogues, which are critical for iron transport in microorganisms. These analogues can enhance the bioavailability of iron in various biological contexts .

| Application | Description |

|---|---|

| Metal Ion Sequestration | Effective binding of iron(III) ions to reduce oxidative stress |

| Siderophore Development | Synthesis of analogues for enhanced iron transport |

Biological Applications

The biological activity of this compound extends beyond metal ion chelation:

- Therapeutic Applications : Its ability to sequester excess iron makes it a candidate for treating conditions related to iron overload, such as hemochromatosis. Studies have indicated that derivatives of this compound may also possess antimicrobial properties against pathogens like Mycobacterium tuberculosis and Moraxella catarrhalis .

- MRI Contrast Agents : The strong binding affinity for metal ions allows the use of this compound as a component in second-generation MRI contrast agents, enhancing imaging quality through improved metal ion complexation .

Environmental Remediation

The compound's chelating properties have significant implications for environmental science:

- Industrial Wastewater Treatment : this compound can be employed to remove toxic metal ions from industrial wastewater. Its effectiveness in sequestering heavy metals like iron from aqueous solutions has been demonstrated in various studies .

- Blood Plasma Applications : The compound has potential applications in biomedical fields for removing excess metal ions from human or mammalian blood plasma, which could be beneficial in treating metal toxicity .

| Environmental Application | Impact |

|---|---|

| Wastewater Treatment | Efficient removal of toxic metal ions |

| Blood Plasma Treatment | Potential therapeutic use for metal toxicity |

Case Studies

- Iron Chelation Efficacy : A study demonstrated that this compound forms highly stable complexes with iron(III), achieving a log stability constant that surpasses many known chelators. This finding underscores its potential use in therapeutic settings to manage iron levels in patients .

- Antimicrobial Activity : Research indicated that derivatives of this compound exhibit significant antimicrobial activity against Mycobacterium tuberculosis, with an IC50 value lower than that of standard treatments . This positions the compound as a promising candidate for developing new antimicrobial agents.

特性

CAS番号 |

41491-11-6 |

|---|---|

分子式 |

C8H8N2O4 |

分子量 |

196.16 g/mol |

IUPAC名 |

2,3-dihydroxybenzene-1,4-dicarboxamide |

InChI |

InChI=1S/C8H8N2O4/c9-7(13)3-1-2-4(8(10)14)6(12)5(3)11/h1-2,11-12H,(H2,9,13)(H2,10,14) |

InChIキー |

LLCOYXFXKCXIEF-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1C(=O)N)O)O)C(=O)N |

正規SMILES |

C1=CC(=C(C(=C1C(=O)N)O)O)C(=O)N |

同義語 |

2,3-DHPA 2,3-dihydroxyterephthalamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。